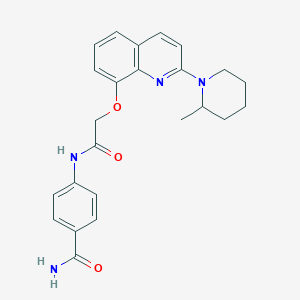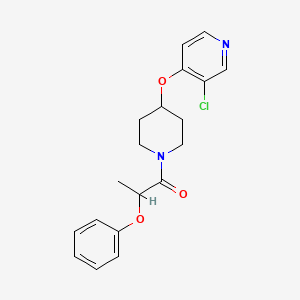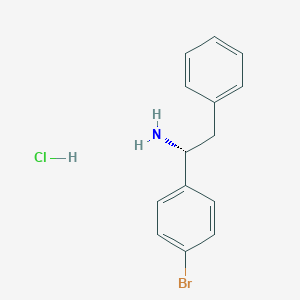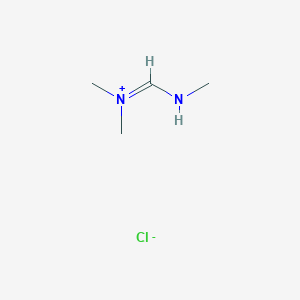![molecular formula C11H15N3O4S B2912820 Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate CAS No. 476298-78-9](/img/structure/B2912820.png)
Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 2,3-dihydro-6-methyl-2-thioxopyrimidin- (1 H )-one (I), has been performed in a lab . The synthesis involved ring-closing cyclization, as a result of the condensation of ethyl-3-oxobutanoate with thiourea in KOH in an ethanol medium . This produced 2,3-dihydro-6-methyl-2-thioxopyrimidin- (1 H )-one (I). The reaction of compound (I) with 2-chloroacetic acid in an alkaline KOH solution produced the carboxylate derivative .Chemical Reactions Analysis
The reaction of the synthesized compound (I) with 2-chloroethanol in an aqueous solution of KOH, created 2-(2-hydroxyethylthio)-6-methylpyrimidin-4 (3H)-one (IV) . Different acylation reagents (acetyl chloride, benzoyl chloride) were reacted with compound (I), in dimethylformamide, acylation happens on sulfur and furnished S-acylified derivatives .Scientific Research Applications
Synthesis and Biological Activity
- A study by Mohammad, Ahmed, and Mahmoud (2017) detailed the synthesis of new heterocyclic derivatives of 6-methyl 2-thiouracil, which began with the reaction of 6-methyl 2-thiouracil with ethyl chloroacetate to produce Ethyl 2-((4-hydroxy-6-methylpyrimidin-2-yl) thio) acetate. These compounds exhibited significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Chemical Transformations and Derivatives
- The work by Roberts, Landor, and Bolessa (1994) involved the use of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles to produce 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These compounds are related to the chemical structure of interest and were obtained with a yield of 60-70% (Roberts, Landor, & Bolessa, 1994).
Antimicrobial and Antitumor Activity
- Abu‐Hashem, Youssef, and Hussein (2011) conducted a study synthesizing new thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives. These compounds, derived from reactions involving ethyl bromoacetate, showed promising antioxidant and antitumor activities (Abu‐Hashem, Youssef, & Hussein, 2011).
Synthesis of Heterocyclic Compounds
- Solodukhin et al. (2004) reported on the synthesis of phenoxydifluoromethyl substituted nitrogen heterocycles using ethyl 4,4-difluoro-4-phenoxyacetoacetate. This study demonstrates the versatility in designing biologically active heterocycles, indicating a potential application in medicinal chemistry (Solodukhin et al., 2004).
Radioiodination and Biological Evaluation
- Abdel-Ghany et al. (2013) synthesized and evaluated a novel dipeptide attached to a triazole-pyridine moiety for antimicrobial activity and potential use as a new imaging agent. This research highlights the utility of these compounds in both pharmaceutical and diagnostic fields (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).
Mechanism of Action
Mode of Action
It is known that the compound contains a 4-hydroxy-6-methylpyrimidin-2-ylthio moiety, which may interact with biological targets via hydrogen bonding and other non-covalent interactions .
Pharmacokinetics
The compound’s hydrophilic nature, suggested by the presence of hydroxy and amino groups, may influence its absorption and distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate . .
properties
IUPAC Name |
ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-3-18-10(17)5-12-9(16)6-19-11-13-7(2)4-8(15)14-11/h4H,3,5-6H2,1-2H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESFHJJGDBGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=CC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)

![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)




![1-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2912754.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

